2-methyl-1-nitropropan-2-ol
Overview
Description
2-Methyl-1-nitropropan-2-ol is an organic compound with the molecular formula C4H9NO3. It is also known by other names such as 2-nitro-2-methylpropanol and 2-methyl-2-nitro-1-propanol . This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a central carbon atom, making it a nitroalcohol.
Preparation Methods
2-Methyl-1-nitropropan-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of acetone with ammonium hydroxide in the presence of hydrogen peroxide. The reaction is carried out in methanol at a temperature of 70°C. After the addition of hydrogen peroxide, the reaction mixture is maintained at 65-75°C for one hour. The resulting solution is then treated with sodium hydroxide and formaldehyde to obtain this compound . Industrial production methods often involve similar reaction conditions but on a larger scale to ensure higher yields and purity.
Chemical Reactions Analysis
2-Methyl-1-nitropropan-2-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2-amino-2-methyl-1-propanol (AMP-95) using hydrogenation.
Oxidation: The nitro group can be oxidized to form different products, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen, catalysts (such as palladium or platinum), and oxidizing agents like hydrogen peroxide. The major products formed from these reactions include 2-amino-2-methyl-1-propanol and various oxidized derivatives .
Scientific Research Applications
2-Methyl-1-nitropropan-2-ol has several applications in scientific research and industry:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of medicinal compounds, particularly those with nitro and amino functionalities.
Mechanism of Action
The mechanism of action of 2-methyl-1-nitropropan-2-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with enzymes and other biomolecules. The hydroxyl group allows for hydrogen bonding and other interactions with biological targets. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
2-Methyl-1-nitropropan-2-ol can be compared with other similar compounds, such as:
2-Nitro-2-methyl-1-propanol: Similar in structure but may have different reactivity and applications.
2-Amino-2-methyl-1-propanol: The reduced form of this compound, used in different industrial applications.
2-Nitropropanol: Lacks the methyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of nitro and hydroxyl groups, which confer specific reactivity and versatility in various chemical and industrial processes .
Properties
IUPAC Name |
2-methyl-1-nitropropan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(2,6)3-5(7)8/h6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOMQHQMUGNBKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202877 | |
Record name | 2-Propanol, 2-methyl-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-98-3 | |
Record name | 2-Methyl-1-nitro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5447-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-nitro-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC17680 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 2-methyl-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-1-NITRO-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LHB74BE5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.